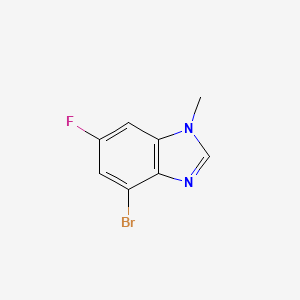

4-Bromo-6-fluoro-1-methyl-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-11-8-6(9)2-5(10)3-7(8)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDARHAYQBOJYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 1 Methyl Benzimidazole and Analogues

Classical Synthetic Approaches for Benzimidazole (B57391) Core Formation

Traditional methods for creating the benzimidazole scaffold have been well-established for decades and are still widely used. These typically involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, starting from substituted o-phenylenediamines.

Cyclocondensation Reactions from Substituted o-Phenylenediamines

The most common and direct route to the benzimidazole core is the cyclocondensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. This method, often referred to as the Phillips-Ladenburg reaction, involves condensing 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents. researchgate.net For the synthesis of 4-Bromo-6-fluoro-1-methyl-benzimidazole, a plausible starting material would be 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine.

This substituted diamine can be reacted with various reagents:

Carboxylic Acids: Condensation with formic acid is a standard method for producing benzimidazoles unsubstituted at the 2-position. organic-chemistry.org The reaction is typically carried out under acidic conditions at high temperatures.

Aldehydes: The reaction of o-phenylenediamines with aldehydes is a straightforward approach, often conducted under oxidative conditions. iosrjournals.org This method can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. iosrjournals.org

Other Carbonyl Compounds: Reagents like orthoesters, acyl chlorides, and ketones can also be used to form the benzimidazole ring. researchgate.netnih.gov

The choice of the condensing partner determines the substituent at the 2-position of the resulting benzimidazole. The reaction conditions, such as the solvent, catalyst, and temperature, can be optimized to improve yields and purity.

Rearrangement Strategies for Benzimidazole Ring Construction

While less common than direct condensation, rearrangement reactions offer alternative pathways to the benzimidazole ring. One such strategy is the Mamedov heterocycle rearrangement, which involves the transformation of alkanoyl(aroyl)quinoxalin-2(1H)-ones. researchgate.net When these quinoxalinone derivatives are reacted with a diamine under reflux conditions, they can rearrange to form the benzimidazole structure. This approach provides a different disconnection for synthetic planning but is generally less utilized than the more direct cyclocondensation methods.

Advanced and Sustainable Synthetic Techniques for Halogenated N-Alkyl Benzimidazoles

In response to the growing need for more efficient, selective, and environmentally friendly chemical processes, a range of advanced synthetic techniques has been developed and applied to the synthesis of complex benzimidazoles.

Transition Metal-Catalyzed Processes for C-N Bond Formation

Transition metal catalysis has become a powerful tool for constructing the benzimidazole ring through C-N bond formation. researchgate.net These methods offer high efficiency and regioselectivity, which can be challenging to achieve with classical approaches. nih.gov Various metals have been employed, including:

Copper (Cu): Copper-catalyzed methods are widely used for intramolecular N-arylation to form the benzimidazole ring. lookchem.com These reactions can proceed from precursors like N-aryl amidines or 2-haloanilines and often utilize environmentally benign solvents like water. researchgate.netlookchem.com For example, a copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide can yield benzimidazoles in good yields. wsimg.com

Palladium (Pd): Palladium-based catalysts are also effective for C-N cross-coupling reactions to construct the benzimidazole ring system. nih.gov

Iron (Fe): Iron catalysts, such as Fe(III)-porphyrin, can be used in one-pot, three-component processes to synthesize benzimidazoles from benzo-1,2-quinones, aldehydes, and ammonium acetate. nih.gov Nano-Fe2O3 has also been used as an efficient, recyclable catalyst. rsc.orgnih.gov

Nickel (Ni): Nickel-catalyzed C-N bond formation provides an efficient route to various benzimidazoles from 2-haloanilines, aldehydes, and ammonia. wsimg.com

These catalytic systems often operate under milder conditions than classical methods and demonstrate broad functional group tolerance. nih.govwsimg.com

| Catalyst System | Reactants | Key Features |

| Copper (Cu₂O/DMEDA) | N-(2-haloaryl)benzamidines | Performed in water; environmentally friendly. lookchem.com |

| Iron (Fe(III)-porphyrin) | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | One-pot, three-component domino reaction. nih.gov |

| Nickel (Ni-catalyst) | 2-haloanilines, Aldehydes, Ammonia | Excellent yields for a variety of substrates. wsimg.com |

| Cobalt/Iron (Co@Fe₂O₄) | o-phenylenediamines, Aldehydes | Nanoparticle catalyst, one-pot sequence. rsc.org |

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of alternative energy sources like microwaves and ultrasound has significantly advanced benzimidazole synthesis by reducing reaction times, increasing yields, and often enabling solvent-free conditions. mdpi.comsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation accelerates organic reactions by efficiently heating the reaction mixture. This technique has been successfully applied to the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from o-phenylenediamines and various carbonyl compounds. mdpi.comresearchgate.netresearchgate.net The use of microwave heating can reduce reaction times from hours to minutes and often results in higher purity products compared to conventional heating. organic-chemistry.orgmdpi.comdergipark.org.tr For instance, the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation in the presence of a Lewis acid catalyst like Er(OTf)₃ can be achieved in 5-10 minutes with yields up to 99%. mdpi.com

Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound, promotes reactions through acoustic cavitation, which creates localized high-temperature and high-pressure zones. This technique enhances mass transfer and reaction rates. researchgate.netnih.gov Ultrasound has been used to synthesize 1,2-disubstituted benzimidazoles in aqueous solutions, offering an environmentally friendly, catalyst-free method with good yields and short reaction times. semanticscholar.orgresearchgate.net The combination of ultrasound with nano-catalysts is an effective tool for diverse organic transformations. researchgate.net

| Technique | Typical Reaction Time | Key Advantages |

| Microwave Irradiation | 2-30 minutes | Rapid reaction rates, high yields, solvent-free options. mdpi.comdergipark.org.tr |

| Ultrasound Promotion | 30-60 minutes | Use of green solvents (water), catalyst-free options, mild conditions. semanticscholar.orgresearchgate.net |

Green Chemistry Approaches and Environmentally Benign Conditions (e.g., Ionic Liquids)

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzimidazole synthesis, this is often achieved through the use of alternative solvents and catalysts.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. mdpi.com They can act as both the solvent and the catalyst in benzimidazole synthesis. jsynthchem.comjsynthchem.com For example, the ionic liquid [bmim][BF₄] has been used as an effective medium for the reaction between phenylenediamine and benzaldehyde (B42025) derivatives, leading to increased yields and reduced reaction times without the need for toxic metal catalysts. jsynthchem.comjsynthchem.com Similarly, acidic ionic liquids like [bnmim]HSO₄ have been used under microwave irradiation to achieve excellent yields rapidly. researchgate.net

Deep Eutectic Solvents (DES): As another class of green solvents, DESs are mixtures of hydrogen bond donors and acceptors. mdpi.com They share many properties with ionic liquids but are often cheaper and more biodegradable. mdpi.com They have been successfully employed as both the solvent and a reactant in the synthesis of benzimidazole derivatives, yielding products in high yields (95-97%). mdpi.com

Aqueous Media: Performing reactions in water is a cornerstone of green chemistry. semanticscholar.org Transition-metal-free intramolecular amination of aryl iodides has been developed to produce benzimidazoles in water, offering a highly economical and environmentally valuable methodology. nih.gov

Regioselective Introduction of Bromo, Fluoro, and Methyl Substituents

Achieving the specific 4-bromo-6-fluoro substitution pattern on the benzimidazole core is a significant synthetic challenge. The electronic properties of the substituents and the reaction conditions must be carefully controlled to direct the incoming groups to the desired positions. The introduction of the N-methyl group also requires selective alkylation to avoid substitution at other positions.

The placement of halogen atoms at specific positions on the benzimidazole ring can be accomplished through two primary strategies: direct halogenation of a benzimidazole precursor or, more commonly, by utilizing a pre-halogenated benzene derivative as a starting material.

Direct Halogenation

Direct electrophilic halogenation of the benzimidazole nucleus is a possible route. However, achieving regioselectivity can be difficult due to the activating nature of the imidazole ring, which can lead to a mixture of constitutional isomers. The directing effects of the existing fluoro and methyl groups would need to be carefully considered. For instance, fluorinated alcohols can be used as solvents to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions acs.org. Theoretical studies on the halogenation of benzimidazole derivatives can help predict the most likely sites of substitution, but experimental validation is crucial nih.govacs.orgnih.govchemrxiv.org.

Use of Pre-halogenated Precursors

A more reliable and widely used strategy involves the synthesis of a correctly substituted o-phenylenediamine or a related benzene derivative, which is then cyclized to form the desired benzimidazole. This approach offers superior control over the regiochemistry.

The synthesis of this compound would typically start from a precursor like 3-bromo-5-fluoroaniline or a related compound. For example, a synthetic route could involve the bromination of a fluorinated nitrobenzene. The preparation of 3-bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent has been reported with high yields researchgate.net. Subsequent reduction of the nitro group to an amine, followed by another functional group introduction and cyclization, would lead to the desired benzimidazole core.

A general pathway using a pre-halogenated precursor is outlined below:

Starting Material Selection : A common starting point is a commercially available di-substituted aniline (B41778) or nitrobenzene, such as 4-bromo-2-fluoroaniline or 3-bromo-5-fluoroaniline.

Introduction of the Second Amine Group : The precursor is then typically nitrated. The position of nitration is directed by the existing bromo and fluoro substituents.

Reduction : The nitro group is subsequently reduced to an amine to generate the required 1,2-diaminobenzene derivative (an o-phenylenediamine).

Cyclization : This diamine is then reacted with a one-carbon synthon (e.g., formic acid, orthoesters, or an aldehyde followed by oxidation) to form the imidazole ring.

N-Methylation : The final step is the regioselective methylation of the N-1 position of the benzimidazole ring.

This multi-step process, while longer, ensures that the bromo and fluoro substituents are in the correct 4- and 6-positions, respectively.

The following table summarizes representative starting materials and reagents for the precursor-based synthesis.

| Step | Starting Material Example | Reagent(s) | Intermediate/Product |

| Bromination | 4-Fluoronitrobenzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Acetic Acid | 3-Bromo-4-fluoronitrobenzene |

| Nitration | 1-Bromo-3-fluorobenzene | HNO₃, H₂SO₄ | 2-Bromo-4-fluoro-1-nitrobenzene |

| Reduction | 2-Bromo-4-fluoro-1-nitrobenzene | Fe/HCl or H₂/Pd-C | 3-Bromo-5-fluoro-1,2-phenylenediamine |

| Cyclization | 3-Bromo-5-fluoro-1,2-phenylenediamine | Formic Acid or Trimethyl orthoformate | 4-Bromo-6-fluoro-1H-benzimidazole |

This table presents plausible synthetic transformations based on known chemical reactions for similar compounds.

Once the 4-bromo-6-fluoro-1H-benzimidazole core is synthesized, the final step is the introduction of the methyl group at the N-1 position. The two nitrogen atoms in the imidazole ring are tautomeric, meaning the proton can reside on either nitrogen. However, due to electronic effects from the substituents on the benzene ring, one nitrogen is typically more nucleophilic, leading to a preferred site of alkylation.

Common N-methylation reagents include:

Methyl Iodide (CH₃I) : A highly reactive and common methylating agent. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.

Dimethyl Sulfate ((CH₃)₂SO₄) : Another effective, albeit more toxic, methylating agent that reacts under similar conditions.

Methanol (CH₃OH) : This can be used as a methylating agent in the presence of a suitable catalyst, such as an Iridium complex organic-chemistry.org. This method is considered a greener alternative to using alkyl halides.

The choice of base and solvent is crucial to control the regioselectivity of the N-methylation and to minimize side reactions. In some cases, a mixture of N-1 and N-3 methylated products may be formed, requiring chromatographic separation. The structure-activity relationship for some benzimidazoles has highlighted the importance of the substituent at the N-1 position for biological activity nih.gov.

The following table provides examples of conditions for N-methylation.

| Methylating Agent | Base | Solvent | Typical Temperature |

| Methyl Iodide | K₂CO₃ or NaH | DMF / Acetonitrile | Room Temperature to 60 °C |

| Dimethyl Sulfate | NaOH or K₂CO₃ | Acetone / Water | Room Temperature |

| Methanol | Cs₂CO₃ | Toluene | 120 °C (with catalyst) |

This table shows general conditions for N-methylation of benzimidazoles and related heterocycles.

Synthetic Challenges and Optimization for this compound Preparation

The preparation of this compound is accompanied by several challenges that necessitate careful optimization of the reaction conditions.

Regiocontrol in Halogenation : The primary challenge is ensuring the correct placement of the bromo and fluoro groups. As discussed, using a pre-halogenated starting material is the most effective strategy to overcome the poor regioselectivity of direct halogenation on the benzimidazole core acs.org. The synthesis of the required precursor, such as 3-bromo-5-fluoro-1,2-phenylenediamine, can itself be challenging and may involve multiple steps with potential for isomeric impurities.

Reaction Conditions for Cyclization : The condensation of the o-phenylenediamine with a one-carbon source to form the imidazole ring can require harsh conditions, such as high temperatures in the presence of strong acids (e.g., polyphosphoric acid). These conditions can lead to side reactions or degradation of sensitive substrates. Optimization involves screening different one-carbon sources (e.g., formic acid, aldehydes, orthoesters) and catalysts to find milder conditions that provide good yields.

Selective N-Methylation : While N-alkylation is a standard procedure, achieving exclusive methylation at the desired nitrogen (N-1) can be problematic. The electronic influence of the 4-bromo and 6-fluoro substituents will affect the nucleophilicity of the two imidazole nitrogens. An unequal mixture of N-1 and N-3 isomers is often produced, necessitating careful analysis and purification, typically by column chromatography. The reaction conditions (base, solvent, temperature) must be fine-tuned to maximize the yield of the desired N-1 isomer.

Purification : Throughout the synthetic sequence, purification of intermediates and the final product is critical. The presence of constitutional isomers, particularly from the halogenation and methylation steps, requires efficient purification techniques. Recrystallization and column chromatography are commonly employed to obtain the product with high purity.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Fluoro 1 Methyl Benzimidazole

Influence of Halogen Substituents on Molecular Reactivity

The presence of bromine and fluorine atoms on the benzene (B151609) ring significantly modulates the reactivity of the 4-Bromo-6-fluoro-1-methyl-benzimidazole molecule. Both halogens are electron-withdrawing through the inductive effect, which decreases the electron density of the aromatic system. This deactivation of the ring has profound implications for both nucleophilic and electrophilic substitution reactions. The incorporation of fluorine, in particular, can enhance the biological activities of benzimidazole (B57391) derivatives. nih.gov

The electron-withdrawing nature of the bromo and fluoro substituents makes the benzene portion of the benzimidazole ring susceptible to nucleophilic aromatic substitution (SNAr). The decreased electron density facilitates the attack of nucleophiles on the carbon atoms bearing the halogen substituents. The relative ease of substitution of bromine versus fluorine can depend on the specific reaction conditions and the nature of the incoming nucleophile. Generally, bromine can be a better leaving group than fluorine.

These substitution reactions are typically carried out using nucleophiles such as sodium hydroxide (B78521) or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to form the final product. The positions of the halogens (4 and 6) are both activated towards nucleophilic attack due to the electron-withdrawing effects.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| This compound | CH₃O⁻ | 4-Methoxy-6-fluoro-1-methyl-benzimidazole | CH₃ONa, DMSO, heat |

| This compound | NH₃ | 4-Amino-6-fluoro-1-methyl-benzimidazole | NH₃ (aq), Cu catalyst, heat |

| This compound | CN⁻ | 4-Cyano-6-fluoro-1-methyl-benzimidazole | NaCN, Pd catalyst, heat |

In contrast to nucleophilic substitution, the electron-withdrawing halogen substituents deactivate the benzene ring towards electrophilic aromatic substitution (EAS). science.gov However, the imidazole (B134444) ring, particularly the fused benzene ring, is still capable of undergoing electrophilic attack under forcing conditions. The directing effect of the substituents plays a crucial role in determining the position of the incoming electrophile.

The imidazole ring is an activating group and directs electrophiles to the ortho and para positions relative to the fusion. The methyl group on the nitrogen atom further enhances this effect. The halogen atoms, while deactivating, are ortho, para-directing. Therefore, the position of electrophilic attack will be a result of the interplay of these directing effects. The most likely positions for electrophilic substitution are C5 and C7, which are ortho and para to the activating imidazole ring and meta to the deactivating halogens.

| Electrophile | Reaction | Major Product(s) |

|---|---|---|

| NO₂⁺ | Nitration | 4-Bromo-6-fluoro-1-methyl-5-nitro-benzimidazole and 4-Bromo-6-fluoro-1-methyl-7-nitro-benzimidazole |

| SO₃ | Sulfonation | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

| Br₂ | Bromination | 4,5-Dibromo-6-fluoro-1-methyl-benzimidazole and 4,7-Dibromo-6-fluoro-1-methyl-benzimidazole |

Proton Transfer Processes and Tautomeric Equilibria in Substituted Benzimidazoles

While the N1 position of this compound is substituted with a methyl group, which prevents the common annular tautomerism seen in N-unsubstituted benzimidazoles, the molecule can still participate in proton transfer processes if other protic functional groups are introduced. beilstein-journals.orgencyclopedia.pub For instance, derivatization to include a hydroxyl or amino group on the benzimidazole ring system would introduce the possibility of proton transfer and tautomeric equilibria. acs.org

In such derivatives, the position of the tautomeric equilibrium would be influenced by the electronic effects of the bromo and fluoro substituents, as well as by the solvent polarity. acs.org Symmetrically substituted benzimidazoles have been studied to understand the influence of substituents on the energy barriers for tautomeric interconversion. rsc.orgresearchgate.net

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations, although the benzimidazole ring itself is relatively stable.

Oxidation: Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be used. The reaction outcome can vary depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation might affect the methyl group at the C2 position if it were present, or potentially lead to the formation of N-oxides. More vigorous oxidation could lead to the cleavage of the benzimidazole ring system. nih.gov

Reduction: The bromo substituent can be removed via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride under controlled conditions. Selective reduction of the bromo group over the fluoro group is possible due to the higher reactivity of the C-Br bond. The nitro group, if introduced through electrophilic substitution, can be readily reduced to an amino group, which is a common transformation in the synthesis of benzimidazole derivatives.

Derivatization Strategies for Functional Group Modifications

The functional groups present in this compound, namely the bromo and fluoro substituents, offer opportunities for a variety of derivatization strategies. libretexts.org These modifications are crucial for synthesizing new analogues with potentially enhanced biological activities.

Cross-Coupling Reactions: The bromo substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the C4 position.

Conversion of Halogens to other Functional Groups: As discussed under nucleophilic substitution, the bromo and fluoro groups can be replaced by other functionalities like methoxy, amino, and cyano groups.

Modification of the Methyl Group: While the N-methyl group is generally stable, it can potentially be modified under specific conditions, although this is less common than modifications to the benzene ring.

The choice of derivatization strategy depends on the desired final compound and the reactivity of the starting material. sigmaaldrich.comresearchgate.net

Reaction Mechanism Elucidation (e.g., N-Arylation Pathways)

N-arylation is a key reaction for the synthesis and derivatization of benzimidazoles. While the N1 position of this compound is already alkylated, understanding N-arylation mechanisms is crucial for the synthesis of related compounds. The most common methods for N-arylation of benzimidazoles are the Ullmann condensation and the Buchwald-Hartwig amination. rsc.org

The Ullmann reaction typically involves the coupling of an N-H benzimidazole with an aryl halide in the presence of a copper catalyst and a base. rsc.orgrsc.org The mechanism is thought to involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the N-aryl benzimidazole.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an N-H benzimidazole and an aryl halide or triflate. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amide complex, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of N-substituted benzimidazoles, intramolecular cyclization of N-aryl amidines is also a common strategy. acs.org This can be achieved through copper-catalyzed intramolecular N-arylation. rsc.orgrsc.org The substituents on the aryl ring can influence the rate and efficiency of these N-arylation reactions.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Fluoro 1 Methyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques that provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

For 4-Bromo-6-fluoro-1-methyl-benzimidazole , the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group within the benzimidazole (B57391) ring system. Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns (e.g., doublets, triplets), which can be used to determine the relative positions of the protons on the aromatic ring. The N-methyl group would typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) and imidazole (B134444) rings would be sensitive to the attached substituents. For instance, the carbon atom bonded to the electronegative fluorine atom would exhibit a significant downfield shift and would likely appear as a doublet due to C-F coupling. Similarly, the carbon attached to the bromine atom would also be shifted, though the effect is generally less pronounced than that of fluorine. The N-methyl carbon would resonate at a characteristic upfield chemical shift.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~145 |

| 4 | - | ~110 (d, JC-F) |

| 5 | ~7.5 (d) | ~115 (d, JC-F) |

| 6 | - | ~120 |

| 7 | ~7.8 (s) | ~125 |

| 3a | - | ~135 |

| 7a | - | ~140 |

| N-CH₃ | ~3.8 (s) | ~30 |

Multidimensional NMR Techniques (e.g., HMQC, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful tools for correlating the signals of directly bonded nuclei, typically ¹H and ¹³C. ustc.edu.cncolumbia.eduyoutube.com In an HSQC or HMQC spectrum of this compound, cross-peaks would appear at the intersection of the chemical shifts of a proton and the carbon atom to which it is directly attached. researchgate.netusm.my This would allow for the unambiguous assignment of the proton and carbon signals for each C-H bond in the molecule, confirming the assignments made from the 1D spectra. researchgate.netusm.my

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

For This compound , the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzimidazole core and the substituents. Key expected vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic system are expected in the 1400-1650 cm⁻¹ region. rsc.org

C-F and C-Br stretching: The C-F stretching vibration is typically strong in the IR spectrum and appears in the range of 1000-1400 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, generally between 500-650 cm⁻¹.

Ring vibrations: In-plane and out-of-plane bending vibrations of the benzimidazole ring system would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2850-2960 | FT-IR, Raman |

| C=N / C=C stretch | 1400-1650 | FT-IR, Raman |

| C-F stretch | 1000-1400 | FT-IR |

| C-Br stretch | 500-650 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

Solvatochromic Behavior and Environmental Effects on Electronic Transitions

The UV-Vis absorption and fluorescence spectra of benzimidazole derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For This compound , it is expected that the absorption and emission maxima would shift in solvents of different polarities. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. A systematic study in a range of solvents with varying polarity would be necessary to fully characterize the solvatochromic behavior of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed literature. While the exact mass can be calculated based on its molecular formula (C₈H₆BrFN₂), experimental data is necessary to confirm the structure and understand its fragmentation behavior under mass spectrometric conditions. Such an analysis would be crucial for its unambiguous identification and for providing insights into the stability of the brominated and fluorinated benzimidazole core.

X-ray Crystallography for Solid-State Molecular Architecture

No published X-ray crystallography studies for this compound were found. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and intramolecular interactions, such as bond lengths, bond angles, and potential hydrogen bonding or π-stacking, remain undetermined. This information is vital for a definitive understanding of its three-dimensional structure in the solid state and for correlating its structure with its physical and chemical properties.

Computational and Theoretical Chemistry of 4 Bromo 6 Fluoro 1 Methyl Benzimidazole

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze molecules. For 4-bromo-6-fluoro-1-methyl-benzimidazole, these methods are instrumental in elucidating its electronic structure, predicting its spectroscopic signatures, and understanding its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations are pivotal in determining the ground-state properties of this compound, providing a theoretical framework to understand its stability and reactivity. These calculations have been successfully applied to various aniline (B41778) and benzimidazole (B57391) derivatives to analyze their structural and electronic characteristics. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. malayajournal.org For conjugated systems like benzimidazoles, these orbitals are delocalized over the molecule's π-system. youtube.com Computational studies on similar aromatic compounds demonstrate that charge transfer occurs within the molecule, which can be understood by analyzing the HOMO and LUMO. researchgate.net

Interactive Data Table: Conceptual Frontier Molecular Orbital Analysis

| Parameter | Significance | Expected Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. | The presence of electron-withdrawing fluoro and bromo groups is expected to lower the HOMO energy level. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. | The electronegative substituents will likely lower the LUMO energy level, enhancing its electron-accepting character. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | The specific energy gap would determine its relative stability and reactivity. A smaller gap implies higher reactivity. |

Note: The specific energy values require dedicated DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution around the molecule, with different colors indicating regions of varying electrostatic potential. nih.gov Generally, red-colored regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov Green areas denote regions of neutral potential. nih.gov For benzimidazole derivatives, the MEP analysis can identify the most reactive parts of the molecule, which is crucial for understanding its biological and chemical interactions. nih.gov Other reactivity descriptors such as hardness, softness, chemical potential, and electrophilicity index can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Interactive Data Table: Conceptual Molecular Electrostatic Potential (MEP) Map Interpretation

| Color | Electrostatic Potential | Interpretation for this compound |

| Red | Negative | Regions of high electron density, likely around the nitrogen atoms of the imidazole (B134444) ring and the fluorine atom. These are potential sites for electrophilic attack. |

| Blue | Positive | Regions of low electron density, likely around the hydrogen atoms of the methyl group and the benzene (B151609) ring. These are potential sites for nucleophilic attack. |

| Green | Neutral | Regions of intermediate electrostatic potential, likely over the aromatic rings. |

Note: The precise MEP map requires specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a widely used method for calculating excitation energies and simulating electronic spectra due to its favorable accuracy-to-cost ratio. q-chem.comchemrxiv.org

TD-DFT can be employed to simulate the electronic absorption and emission spectra of this compound. rsc.org By calculating the vertical excitation energies and oscillator strengths, one can predict the position and intensity of absorption bands in the UV-Visible spectrum. researchgate.net Furthermore, TD-DFT calculations can account for the influence of the solvent on the electronic spectra, a phenomenon known as solvatochromism. researchgate.net By incorporating a solvent model into the calculations, it is possible to predict how the absorption and emission wavelengths will shift in different solvent environments.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing a pre-existing intramolecular hydrogen bond. nih.govnih.gov This process involves the transfer of a proton in the excited state, often leading to a large Stokes shift in the fluorescence spectrum. researchgate.net Benzimidazole derivatives are known to exhibit ESIPT. researchgate.net TD-DFT can be a valuable tool for modeling the ESIPT process in molecules like this compound, should it possess the necessary structural features for intramolecular hydrogen bonding. nih.govnih.gov Theoretical calculations can help to elucidate the mechanism of proton transfer, identify the potential energy surfaces of the ground and excited states, and explain the resulting photophysical properties. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a computational microscope, enabling the visualization and analysis of molecular systems at an atomic level. These techniques are vital for understanding how molecules like this compound might interact with biological targets and how they behave in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govpensoft.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that govern a ligand's binding affinity and selectivity. ekb.eg

For a molecule like this compound, docking studies would be employed to predict its binding mode within the active site of a target protein. The process involves placing the ligand in various conformations and positions within the binding pocket and using a scoring function to estimate the binding affinity for each pose. ekb.eg

Studies on related benzimidazole derivatives have shown common interaction patterns with various protein targets. These interactions are often a combination of:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group in unsubstituted benzimidazoles can be a donor.

Hydrophobic Interactions: The fused benzene ring of the benzimidazole core frequently engages in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov

Pi-Pi Stacking: The aromatic system of the benzimidazole ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. ekb.eg

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonds, a specific non-covalent interaction discussed later.

In a typical docking simulation of this compound, the bromine and fluorine atoms would be critical determinants of its binding orientation and affinity due to their steric and electronic contributions.

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Active Site

| Interacting Residue (Example) | Type of Interaction | Moiety of Ligand Involved |

| Aspartate, Glutamate | Hydrogen Bond (Acceptor) | Imidazole Ring Nitrogens |

| Phenylalanine, Tryptophan | π-π Stacking | Benzimidazole Aromatic System |

| Leucine, Valine | Hydrophobic Interaction | Benzene Ring, Methyl Group |

| Backbone Carbonyl Oxygen | Halogen Bond | Bromine Atom |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pensoft.net MD simulations are used to assess the stability of the docked complex, explore the conformational flexibility of the ligand and the protein, and calculate binding free energies with greater accuracy. nih.gov

In the context of this compound, an MD simulation would typically follow a molecular docking study. The top-scoring docked pose would be placed in a simulated physiological environment (a box of water molecules and ions) and the system's evolution would be tracked over nanoseconds or microseconds. pensoft.net

Key insights from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to confirm that the binding pose is stable throughout the simulation. pensoft.net

Interaction Persistence: MD allows researchers to analyze the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, identified in the docking pose.

Conformational Changes: The simulation can reveal if the ligand or protein undergoes significant conformational changes upon binding, which is crucial for understanding the mechanism of action. mdpi.com

Binding Free Energy Calculation: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more refined estimate of the binding affinity. mdpi.com

For halogenated benzimidazoles, MD simulations are crucial for verifying the stability of interactions involving the halogen atoms, ensuring they are not transient artifacts of the static docking model. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.commdpi.com

A QSAR study on a series of benzimidazole derivatives, including halogenated analogues, would involve calculating a large number of molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecule's structure and properties:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., molecular connectivity indices). researchgate.net

Electronic Descriptors: Relate to the molecule's electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical Descriptors: Include properties like logP (lipophilicity), molar refractivity, and van der Waals volume. nih.gov

Once calculated, statistical methods are used to build a regression model correlating a subset of these descriptors with the measured biological activity (e.g., IC50). For halogenated benzimidazoles, QSAR models have elucidated the importance of specific substitutions. mdpi.comnih.gov For example, a model might reveal that increased lipophilicity and the presence of a halogen at a specific position are positively correlated with activity. The descriptors related to atomic mass, polarizability, and van der Waals volumes of substituents at positions like C6 are often crucial in determining the antiproliferative activity of these compounds. nih.gov

Table 2: Common Descriptor Classes in QSAR and Their Relevance to this compound

| Descriptor Class | Example Descriptors | Potential Influence of Substituents |

| Electronic | HOMO/LUMO energies, Mulliken charges | The electronegative F and Br atoms significantly alter the electron distribution and reactivity. |

| Steric/Topological | Van der Waals volume, Kier's shape indices | The size of the Br atom and the overall shape are critical for fitting into a binding pocket. |

| Hydrophobicity | LogP | Halogenation generally increases lipophilicity, affecting membrane permeability and binding. |

| Thermodynamic | Hydration energy | Influences the solubility and desolvation penalty upon binding to a receptor. nih.gov |

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions are the dominant forces governing ligand-receptor recognition, molecular packing in solids, and the conformational preferences of molecules. For this compound, the interplay of several such interactions is critical to its chemical behavior.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor, e.g., an oxygen or nitrogen atom). rsc.org This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the covalent bond. rsc.org The bromine atom in this compound is a potential halogen bond donor. This interaction is highly directional and can be comparable in strength to a classical hydrogen bond, making it a powerful tool in rational drug design. umt.edu Computational studies on other halogenated molecules confirm that C-X···O (where X is a halogen) interactions are common and significant in ligand-protein complexes. rsc.org

Pi-Pi Stacking: As an aromatic heterocyclic system, the benzimidazole core can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids or other ligand molecules. These interactions are crucial for stabilizing protein-ligand complexes and for determining the crystal packing of the compound. The geometry of π-π stacking can be parallel-displaced or T-shaped, and computational methods are used to calculate the interaction energies and preferred orientations.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and targeted search for scientific literature on the chemical compound "this compound," it has been determined that there is a significant absence of publicly available research data specific to this molecule. Despite its availability from chemical suppliers, which confirms its synthesis and existence, no dedicated studies detailing its advanced research applications in medicinal chemistry or materials science could be identified.

The investigation sought to uncover information directly related to "this compound" within the precise framework of the requested article outline. This included searches for its involvement in:

Medicinal Chemistry Research:

Structure-Activity Relationship (SAR) studies for rational drug design.

Exploration of its molecular mechanisms of action, such as enzyme inhibition or interactions with biopolymers.

Its development and use as a chemical probe or ligand for characterizing biological targets.

Materials Science:

Its application in the development of fluorescent chemosensors or other optical materials.

Its role in polymer chemistry and the creation of advanced functional materials.

The search results did yield information on other benzimidazole derivatives, some with similar substitution patterns. For instance, research is available for the isomeric compound "6-Bromo-4-fluoro-1-methyl-1H-benzimidazole" and for analogs with the methyl group at the 2-position of the benzimidazole ring. These studies highlight the broad potential of the substituted benzimidazole scaffold in various scientific fields.

However, in strict adherence to the directive to focus solely on "this compound," this related but distinct information cannot be used to construct the requested article. The absence of specific data for the target compound prevents a scientifically accurate and thorough discussion of its properties and applications as outlined.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor at this time due to the lack of specific research findings for "this compound" in the public domain.

Advanced Research Applications of Benzimidazole Derivatives

Contributions to Materials Science

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Design

The benzimidazole (B57391) scaffold is a cornerstone in coordination chemistry due to the presence of nitrogen atoms that can act as effective coordination sites for metal ions. This capability is fundamental to the design of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.

While specific studies detailing the integration of 4-Bromo-6-fluoro-1-methyl-benzimidazole into MOF structures are not extensively documented in current literature, the inherent properties of the benzimidazole core make it a promising candidate. The nitrogen atoms in the imidazole (B134444) ring can serve as bidentate or monodentate ligands, forming stable complexes with various metal centers. The electronic properties of the benzimidazole ring, modified by the electron-withdrawing fluoro and bromo substituents, can influence the resulting framework's stability and functionality. The general interest in benzimidazole derivatives for creating novel coordination complexes with applications in medicinal and materials science is well-established. nih.govresearchgate.net

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Benzimidazole derivatives are recognized for their electron-transporting properties, making them valuable components in the development of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). These compounds often form the basis of emitter or host materials within the emissive layer of an OLED device.

For this compound, its potential in this field stems from its heterocyclic aromatic structure, which can facilitate electron mobility. The strategic placement of halogen atoms (bromine and fluorine) can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination processes within an OLED, ultimately affecting the device's efficiency and color purity. While specific research on this compound as a blue emitter or host is not yet prominent, related benzimidazole structures have been successfully synthesized and investigated for these applications, demonstrating the promise of this chemical class. nih.gov

Table 1: Potential Physicochemical Properties for Optoelectronic Applications (Note: Data is predictive and based on the general properties of related halogenated benzimidazoles)

| Property | Predicted Characteristic | Rationale for Importance in OLEDs |

| Electron Affinity | High | The fluoro and bromo groups are electron-withdrawing, potentially enhancing electron injection and transport capabilities. |

| HOMO/LUMO Gap | Wide | A wider energy gap is typically associated with materials used for blue emission, which is crucial for full-color displays. |

| Thermal Stability | High | The rigid, aromatic benzimidazole core generally imparts good thermal stability, essential for device longevity and operational performance. |

Role as Versatile Intermediates in Advanced Organic Synthesis

The most significant and well-documented role of this compound is as a versatile intermediate or building block in advanced organic synthesis. quinoline-thiophene.com The unique combination of reactive sites on its molecular framework allows for the construction of more complex, high-value molecules, particularly in the fields of medicinal chemistry and materials science. rsc.orgnih.gov

Catalysis and Ligand Development

In the realm of catalysis, the benzimidazole structure is a privileged scaffold for designing ligands for transition metal catalysts. The nitrogen atoms of the imidazole ring can chelate to a metal center, forming a stable complex that can then catalyze a variety of organic transformations.

For this compound, the bromine atom at the 4-position offers a reactive handle for further functionalization. It can be readily converted into other groups or used directly in cross-coupling reactions. This allows for the synthesis of novel bidentate or polydentate ligands where the benzimidazole core is electronically and sterically tuned by its substituents. The development of such bespoke ligands is critical for achieving high efficiency and selectivity in catalytic processes.

Building Blocks for Complex Heterocyclic Architectures

The primary application of this compound is as a foundational building block for constructing more elaborate heterocyclic systems. rsc.org Halogenated aromatic compounds are key precursors in modern synthetic chemistry, valued for their ability to participate in a wide array of coupling reactions.

The bromine atom is particularly useful, serving as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

Heck Coupling: Reaction with alkenes.

These transformations enable chemists to systematically build molecular complexity, attaching diverse functional groups to the benzimidazole core. This modular approach is central to drug discovery programs, where variations of a core structure are synthesized to optimize biological activity. For instance, related halogenated benzimidazoles serve as key intermediates in the synthesis of kinase inhibitors for cancer therapy. rsc.org

Table 2: Key Synthetic Transformations

| Reaction Type | Reagents | Potential Product Type | Significance |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted benzimidazole | Access to complex biaryl systems often found in pharmaceuticals and organic materials. |

| Buchwald-Hartwig Amination | R₂NH, Pd or Cu catalyst, Base | Amino-substituted benzimidazole | Introduction of diverse amine functionalities crucial for modulating solubility and biological target binding. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzimidazole | Creation of rigid, linear extensions from the core, useful in materials science and as synthetic handles. |

Future Research Directions and Unexplored Potential of 4 Bromo 6 Fluoro 1 Methyl Benzimidazole

Emerging Synthetic Methodologies

While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, are well-established, future research will likely focus on more efficient, sustainable, and regioselective synthetic routes for 4-Bromo-6-fluoro-1-methyl-benzimidazole and its derivatives. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Green Chemistry Approaches: The development of eco-friendly synthetic protocols is a significant trend. mdpi.com This includes the use of non-toxic and recyclable catalysts, aqueous reaction media, and energy-efficient methods like microwave-assisted synthesis. mdpi.comnih.gov For this compound, future methodologies could explore one-pot syntheses that minimize waste and purification steps.

Catalyst Innovation: The use of novel catalysts, including nanomaterials and ionic liquids, is an emerging area in benzimidazole synthesis. semanticscholar.orgnih.gov Research into catalysts that can facilitate the specific halogenation and methylation patterns seen in this compound at milder conditions would be highly valuable.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient production and the facile generation of a library of related derivatives for structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reactions. |

| Nanocatalysis | High catalytic activity, selectivity, and recyclability of catalysts. semanticscholar.org |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. |

Advanced Spectroscopic Probes and Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for elucidating its reactivity and potential applications. Advanced spectroscopic techniques, coupled with computational methods, can provide deep mechanistic insights.

Multinuclear NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, future studies could employ ¹⁵N, ¹⁹F, and solid-state NMR to probe the electronic environment around the heteroatoms and within the crystal lattice. These techniques can provide valuable data on tautomerism, hydrogen bonding, and intermolecular interactions.

Time-Resolved Spectroscopy: To understand the excited-state dynamics, which is relevant for applications in materials science (e.g., organic light-emitting diodes), time-resolved fluorescence and absorption spectroscopy would be instrumental. These studies could reveal the influence of the bromo and fluoro substituents on the photophysical properties.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound is a critical step. It would provide definitive information on its three-dimensional structure, bond lengths, bond angles, and packing in the solid state. This is fundamental for understanding its physical properties and for computational modeling. mdpi.com

| Spectroscopic Technique | Information Gained |

| ¹⁹F NMR | Probing the local electronic environment of the fluorine atom. |

| Time-Resolved Spectroscopy | Understanding excited-state properties and photostability. |

| X-ray Crystallography | Definitive 3D structure and intermolecular interactions. mdpi.com |

Integration of Multi-Scale Computational Approaches

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, guiding experimental work, and providing insights that are difficult to obtain through experiments alone. bohrium.comnih.govnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the geometric, electronic, and spectroscopic properties of this compound. researchgate.net This can help in interpreting experimental spectra and understanding the effects of the substituents on the molecule's reactivity and stability.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this molecule in different environments, such as in solution or interacting with a biological target. nih.gov This can provide insights into its solvation, conformational dynamics, and binding modes with proteins or nucleic acids.

Multiscale Modeling: For more complex systems, such as the interaction of this compound with cellular membranes or its role in a larger biological pathway, multiscale modeling approaches that combine quantum mechanics, molecular mechanics, and coarse-grained models will be necessary. nih.govnih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and electronic properties. researchgate.net |

| Molecular Dynamics (MD) | Simulation of behavior in solution and interactions with biomolecules. nih.gov |

| QSAR and Pharmacophore Modeling | Guiding the design of new derivatives with enhanced biological activity. |

Novel Applications in Interdisciplinary Fields

The unique substitution pattern of this compound suggests a range of potential applications that are yet to be explored. The presence of fluorine is known to often enhance biological activity and metabolic stability. acgpubs.orgresearchgate.net

Medicinal Chemistry: Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. frontiersin.orgsemanticscholar.org Future research should involve screening this compound against a panel of bacterial and fungal strains, viruses, and cancer cell lines to identify potential therapeutic applications. The bromo- and fluoro-substituents may lead to novel mechanisms of action or improved potency.

Materials Science: The photophysical properties of benzimidazoles make them candidates for use in organic electronics. The introduction of heavy atoms like bromine can promote intersystem crossing, which could be useful in the design of phosphorescent materials for OLEDs. The fluorine atom can enhance the electron-transporting properties of the molecule.

Chemical Biology: A fluorinated and brominated benzimidazole could serve as a useful chemical probe. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR-based studies of its interactions with biological systems. The bromine atom can be used as a site for further functionalization or for X-ray scattering experiments.

| Interdisciplinary Field | Potential Application |

| Medicinal Chemistry | Development of new antimicrobial, antiviral, or anticancer agents. frontiersin.orgsemanticscholar.org |

| Materials Science | Design of novel materials for organic electronics, such as OLEDs. |

| Chemical Biology | Use as a ¹⁹F NMR probe to study interactions with biomolecules. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-Bromo-6-fluoro-1-methyl-benzimidazole with high purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzimidazole core. A common approach includes:

Methylation : Introduce the methyl group at the 1-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Halogenation : Sequential bromination and fluorination at the 4- and 6-positions using N-bromosuccinimide (NBS) and Selectfluor® in acetonitrile, respectively. Reaction temperatures (0–25°C) and stoichiometry must be tightly controlled to avoid over-halogenation .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. The methyl group (1-position) appears as a singlet at δ ~3.9 ppm. Aromatic protons show coupling patterns reflecting bromo/fluoro substituents .

- IR Spectroscopy : Confirm NH stretching (absent due to methylation) and C-Br/C-F bonds (peaks at ~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₈H₆BrFN₂, MW 243.05) .

Advanced Research Questions

Q. How do structural modifications to this compound influence its pharmacological activity?

- Methodological Answer :

- Substituent Effects : Replace bromo/fluoro groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic properties. Assess bioactivity via:

Enzyme Assays : Test inhibition of kinases or proteases (IC₅₀ values).

Cellular Uptake : Measure intracellular concentrations using fluorescent analogs .

- Case Study : In benzimidazole-thiophene hybrids, bromo substituents enhance binding to ATP-binding pockets, while fluorination improves metabolic stability .

Q. What computational strategies are used to predict the reactivity or binding affinity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP-1). Bromine’s van der Waals radius (~1.85 Å) often contributes to hydrophobic packing .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices highlight reactivity at the 2-position .

Q. How can single-crystal X-ray diffraction resolve contradictions in proposed structures of halogenated benzimidazoles?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane. Bromine’s heavy atom effect aids phasing .

- Data Interpretation : Analyze bond lengths (C-Br ~1.90 Å, C-F ~1.35 Å) and torsion angles to confirm regiochemistry. For example, in 5-bromo analogs, deviations in planarity (up to 5°) indicate steric strain .

Q. What experimental protocols assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS. Fluorine’s electronegativity typically reduces hydrolysis rates compared to chloro analogs .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition by HPLC. Bromine may increase susceptibility to radical-mediated degradation .

Q. How can researchers elucidate the mechanism of action for this compound in anticancer studies?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Protein Interaction Mapping : Use pull-down assays with biotinylated probes to identify binding partners (e.g., tubulin or DNA repair enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.